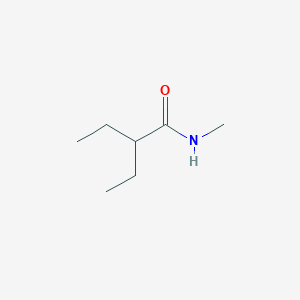![molecular formula C11H13ClN2O2 B7841735 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride](/img/structure/B7841735.png)
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through multicomponent condensation reactions involving 2-aminopyridines, arylglyoxals, and Meldrum’s acid. The reaction typically involves heating the reactants in a suitable solvent, such as ethanol or methanol, under reflux conditions to facilitate the formation of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, such as antimicrobial and anti-inflammatory properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride can be explored for its potential use in treating various diseases, including infections and inflammatory conditions.
Industry: In the chemical industry, this compound can be utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The exact mechanism of action of 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is not fully understood. it is believed to interact with specific molecular targets and pathways involved in biological processes. Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride
Uniqueness: 3-{2-Methylimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine core, which can influence its biological activity and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2-methylimidazo[1,2-a]pyridin-3-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-8-9(5-6-11(14)15)13-7-3-2-4-10(13)12-8;/h2-4,7H,5-6H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESBAVQMZLSPPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)CCC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(Isobutyrylamino)phenyl]-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B7841676.png)





![[2-(Pyridin-4-yl)-1,3-thiazol-4-yl]methanamine trihydrochloride](/img/structure/B7841726.png)
![2-(2-Methylimidazo[1,2-a]pyridin-3-yl)acetic acid;hydrochloride](/img/structure/B7841732.png)


![hexahydro-2H-6lambda6-thieno[3,4-b]morpholine-6,6-dione hydrochloride](/img/structure/B7841759.png)

